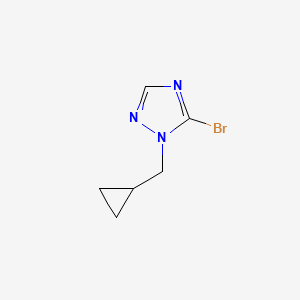![molecular formula C21H16F3N5O2 B2764098 3,4-difluoro-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 921890-10-0](/img/structure/B2764098.png)
3,4-difluoro-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a benzamide group, a pyrazolopyrimidinone group, and multiple fluorine atoms attached to the benzene rings .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the coupling of the appropriate benzyl and pyrazolopyrimidinone precursors .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of two benzene rings, one of which is part of a benzamide group, and the other is part of a pyrazolopyrimidinone group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of fluorine atoms could influence its reactivity and other properties .Scientific Research Applications
Mycobacterium Tuberculosis GyrB Inhibitors
Research has identified thiazole-aminopiperidine hybrid analogues, related to the core structure of the mentioned compound, as potent inhibitors of Mycobacterium tuberculosis GyrB ATPase. These compounds show promising activity against tuberculosis with low cytotoxicity, highlighting their potential as therapeutic agents against bacterial infections (Jeankumar et al., 2013).
Tumor Imaging with PET
A study on 18F-labeled Pyrazolo[1,5-a]pyrimidine derivatives, closely related to the query compound, has shown potential for tumor imaging with Positron Emission Tomography (PET). Modified derivatives of these compounds demonstrated significant differences in tumor uptake, indicating their utility in diagnostic imaging (Xu et al., 2012).
Novel Heterocyclic Systems
The synthesis of novel heterocyclic systems, such as Benzimidazo[l,2-a]pyrazolo[1,5-c]quinazoline, from related fluorobenzoyl compounds, showcases the versatility of these chemical structures in developing new materials and pharmacophores with potential applications in drug design and material science (Lipunova et al., 1996).
Anticancer and Anti-Inflammatory Agents
Research on pyrazolopyrimidines derivatives has revealed their potential as anticancer and anti-5-lipoxygenase agents. These compounds, which share structural motifs with the query compound, have been synthesized and evaluated for their biological activities, showing promising results against cancer cell lines and inflammation (Rahmouni et al., 2016).
Future Directions
properties
IUPAC Name |
3,4-difluoro-N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N5O2/c22-16-4-2-1-3-14(16)11-28-12-26-19-15(21(28)31)10-27-29(19)8-7-25-20(30)13-5-6-17(23)18(24)9-13/h1-6,9-10,12H,7-8,11H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDRUDRUSOELAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC(=C(C=C4)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-({2-[(2,5-Dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2764017.png)





![2-[(2,6-Dichlorophenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2764026.png)



![(E)-3-[3-chloro-5-methoxy-4-[(2-methylphenyl)methoxy]phenyl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2764034.png)


![2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]oxyethanamine;hydrochloride](/img/structure/B2764038.png)